1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Kinase inhibitor design Structure-activity relationship Medicinal chemistry

This N1-tert-butyl pyridooxazinone is a privileged scaffold for kinase drug discovery. Its bulky tert-butyl group is critical for glycine-rich loop engagement in EGFR inhibitors, offering distinct steric bulk for SAR studies. Ideal for fragment-based screening and lead optimization; 98% purity ensures reproducible results.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1203499-66-4
Cat. No. B1522247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
CAS1203499-66-4
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)COC2=C1C=CC=N2
InChIInChI=1S/C11H14N2O2/c1-11(2,3)13-8-5-4-6-12-10(8)15-7-9(13)14/h4-6H,7H2,1-3H3
InChIKeyNXHJESYEVATZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-66-4): A Versatile Heterocyclic Building Block for Medicinal Chemistry Procurement


1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-66-4) is a synthetic heterocyclic compound featuring a fused pyrido[2,3-b][1,4]oxazine core with a tert-butyl substituent at the N1 position and a lactam carbonyl at the 2-position . This bicyclic scaffold serves as a privileged structure in medicinal chemistry, with the pyrido[2,3-b][1,4]oxazine framework appearing in multiple classes of biologically active molecules, including EGFR tyrosine kinase inhibitors [1] and spleen tyrosine kinase (Syk) inhibitors [2]. The tert-butyl group imparts distinctive steric and electronic properties that differentiate this compound from its N-unsubstituted or N-alkyl congeners, making it a valuable synthetic intermediate for fragment-based drug discovery and lead optimization campaigns targeting kinase inhibition and related therapeutic areas.

Why 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Cannot Be Replaced by Unsubstituted or N-Alkyl Analogs in Synthesis and Screening


The N1-tert-butyl substituent on 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one fundamentally alters its physicochemical profile relative to the parent N-unsubstituted scaffold (1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) and smaller N-alkyl derivatives. The bulky tert-butyl group increases steric hindrance at the N1 position, which directly influences binding interactions in target protein pockets—particularly in kinase inhibitor design where the glycine-rich loop and hinge region accommodate specific substituent geometries [1]. Substitution with this compound introduces a calculated LogP of approximately 1.67 , significantly higher than the N-unsubstituted analog, thereby altering membrane permeability and solubility profiles that directly impact cell-based assay outcomes. Furthermore, the tert-butyl moiety can serve as a metabolically stable protecting group or as a permanent structural feature that enhances target selectivity, as demonstrated in pyrido[2,3-b][1,4]oxazine-based EGFR inhibitors where N1-substitution patterns critically modulate potency against resistance mutations [1]. Generic interchange with unsubstituted or methyl-substituted analogs will yield divergent synthetic intermediates and unreliable biological data, undermining reproducibility in lead optimization workflows.

1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Steric Bulk Differentiation: N1-tert-Butyl vs. N1-H or N1-Methyl Analogs

The N1-tert-butyl substituent provides a substantially larger steric footprint than N1-H or N1-methyl alternatives. This steric differentiation has been exploited in rational EGFR inhibitor design, where pyrido[2,3-b][1,4]oxazine derivatives bearing bulky N1-substituents achieve superior complementarity with the hydrophobic back pocket of the EGFR kinase domain compared to less hindered analogs [1]. In molecular docking studies of related pyrido[2,3-b][1,4]oxazine-based inhibitors, compounds with larger N1-substituents demonstrated enhanced engagement with the glycine-rich loop and improved docking scores comparable to the clinically approved osimertinib, whereas smaller N1-substituents resulted in suboptimal pocket occupancy [1].

Kinase inhibitor design Structure-activity relationship Medicinal chemistry

Lipophilicity and Permeability Differentiation: tert-Butyl vs. Unsubstituted Scaffold

The N1-tert-butyl group substantially increases lipophilicity compared to the unsubstituted 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold. The target compound exhibits a calculated LogP (XLogP3) of 1.3 to 1.67 . In contrast, the N-unsubstituted parent scaffold 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (MW 150.13) has a predicted LogP of approximately 0.3-0.6 [1]. This LogP elevation of approximately 0.7-1.3 log units positions the tert-butyl derivative in an optimal lipophilicity range for passive membrane permeability while maintaining aqueous solubility sufficient for in vitro assays. The increased lipophilicity also enhances metabolic stability, as the tert-butyl group is resistant to oxidative N-dealkylation—a common metabolic liability of N-methyl and N-ethyl analogs.

ADME profiling Drug-likeness LogP optimization

Synthetic Accessibility and Purity: tert-Butyl Building Block vs. Functionalized Analogs

1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is commercially available as a pre-formed building block with a reported purity of 98% . This stands in contrast to more complex, functionalized pyrido[2,3-b][1,4]oxazine analogs (e.g., 7-bromo or 6-iodo derivatives) that require multi-step custom synthesis or are available only at lower purities (often 95% or unspecified). The tert-butyl derivative serves as a versatile late-stage intermediate that can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions after appropriate halogenation, offering synthetic flexibility without compromising on initial purity. The topological polar surface area (TPSA) of 42.4 Ų and a fraction of sp³-hybridized carbons (Fsp³) of 0.45 indicate a balanced drug-like profile that is maintained across downstream derivatives.

Building block procurement Synthetic intermediate Quality control

1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


EGFR Tyrosine Kinase Inhibitor Lead Optimization

The pyrido[2,3-b][1,4]oxazine scaffold is a validated core for designing EGFR-TK inhibitors with activity against resistance mutations in non-small cell lung cancer [1]. 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one provides the optimal N1-substitution pattern (tert-butyl) for engaging the glycine-rich loop of the EGFR ATP-binding pocket, a feature demonstrated in molecular docking studies of related pyrido[2,3-b][1,4]oxazine-based inhibitors that achieved docking scores comparable to osimertinib [1]. Procuring this building block enables rapid SAR exploration at alternative positions (e.g., C6, C7, or C8) while retaining the sterically favorable tert-butyl group that contributes to kinase selectivity and metabolic stability.

Spleen Tyrosine Kinase (Syk) Inhibitor Development

The 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine substructure is present in patented Syk inhibitors with therapeutic applications in B-cell malignancies and inflammatory conditions [2]. 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one serves as a precursor to the reduced 2,3-dihydro form via carbonyl reduction, enabling access to this privileged pharmacophore. The tert-butyl group at N1 provides a metabolically stable anchor that enhances the drug-likeness of downstream Syk inhibitor candidates, with the elevated LogP (1.3-1.67) positioning derivatives favorably for oral bioavailability assessment in preclinical models.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 206.24 Da, TPSA of 42.4 Ų, and Fsp³ of 0.45 , 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one conforms to the Rule of Three guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The compound's balanced physicochemical profile and commercial availability at 98% purity make it an ideal entry for fragment screening campaigns targeting kinases, IAPs (Inhibitors of Apoptosis Proteins), or other therapeutic targets that accommodate fused heteroaromatic scaffolds. The tert-butyl substituent provides a hydrophobic vector for fragment growth that cannot be achieved with N-unsubstituted or N-methyl fragments.

Structure-Activity Relationship (SAR) Studies of N1-Substituted Heterocycles

The tert-butyl group represents the upper bound of steric bulk among commercially available N1-substituted pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives. Comparative SAR studies require the full spectrum of N1-substitution (H, methyl, ethyl, isopropyl, tert-butyl) to delineate the optimal steric and lipophilic parameters for target engagement. 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one provides the extreme data point in this series, enabling researchers to establish whether maximal steric bulk at N1 enhances or diminishes biological activity relative to smaller substituents—a critical determination for lead optimization that cannot be extrapolated from smaller N-alkyl analogs alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.